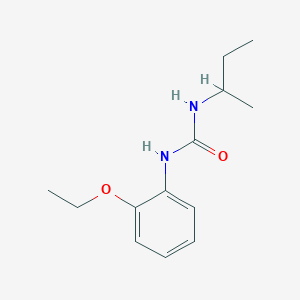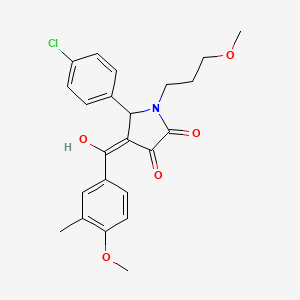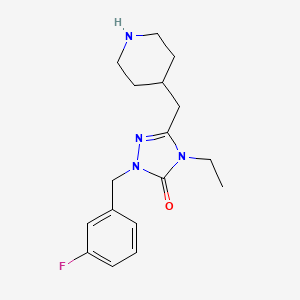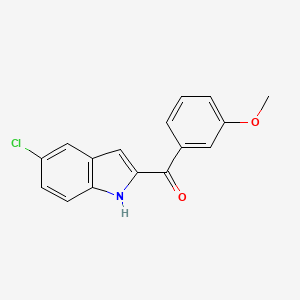
N-(sec-butyl)-N'-(2-ethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(sec-butyl)-N'-(2-ethoxyphenyl)urea, commonly known as SBEU, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of phenylureas and has been found to exhibit a wide range of biological activities. In
Mechanism of Action
The exact mechanism of action of SBEU is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and signaling pathways. For example, in cancer cells, SBEU has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In neuroscience, SBEU has been found to activate certain signaling pathways that promote cell survival and inhibit cell death.
Biochemical and physiological effects:
SBEU has been found to exhibit a wide range of biochemical and physiological effects. Some of the key effects include inhibition of cell growth and proliferation, induction of apoptosis, modulation of the immune response, and neuroprotection. In cancer cells, SBEU has been found to induce cell cycle arrest and apoptosis, leading to inhibition of cell growth and proliferation. In immunology, SBEU has been found to modulate the immune response by inhibiting the activity of certain immune cells and cytokines. In neuroscience, SBEU has been found to have neuroprotective effects by inhibiting oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
SBEU has several advantages as a compound for lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. It also exhibits a wide range of biological activities, making it useful for studying different biological processes. However, there are also some limitations associated with the use of SBEU in lab experiments. For example, it can be toxic at high concentrations, which can limit its use in certain experiments. It can also be difficult to obtain in its pure form, which can limit its availability for research.
Future Directions
There are several potential future directions for research on SBEU. One area of interest is the development of SBEU derivatives with improved biological activity and reduced toxicity. Another area of interest is the study of the molecular mechanisms underlying the biological effects of SBEU. This could involve the use of techniques such as proteomics and genomics to identify the proteins and genes involved in SBEU-mediated effects. Finally, there is also potential for the development of SBEU-based therapeutics for the treatment of cancer, neurodegenerative diseases, and autoimmune diseases.
Conclusion:
In conclusion, SBEU is a promising compound for scientific research due to its wide range of biological activities. It has been found to exhibit inhibitory effects on cancer cells, modulate the immune response, and have neuroprotective effects. While there are some limitations associated with the use of SBEU in lab experiments, there is potential for the development of SBEU-based therapeutics for the treatment of various diseases. Further research is needed to fully understand the molecular mechanisms underlying the biological effects of SBEU and to develop SBEU derivatives with improved biological activity and reduced toxicity.
Synthesis Methods
SBEU can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of sec-butylamine with 2-ethoxyphenyl isocyanate. The resulting product is then treated with hydrochloric acid to obtain SBEU in its pure form. Other methods involve the use of different amines and isocyanates to obtain SBEU.
Scientific Research Applications
SBEU has been found to exhibit a wide range of biological activities, making it a promising compound for scientific research. Some of the key research areas where SBEU has been found to be useful include cancer research, neuroscience, and immunology. In cancer research, SBEU has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, SBEU has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases. In immunology, SBEU has been found to modulate the immune response and has been studied for its potential use in the treatment of autoimmune diseases.
properties
IUPAC Name |
1-butan-2-yl-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-4-10(3)14-13(16)15-11-8-6-7-9-12(11)17-5-2/h6-10H,4-5H2,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQSSSMHDYRQQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC1=CC=CC=C1OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,5-difluorophenyl)sulfonyl]pyrrolidine](/img/structure/B5365288.png)
![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5365291.png)
![ethyl 4-cyano-5-[(ethoxymethylene)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5365292.png)
![N-(cyclopropylmethyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B5365299.png)
![3-{[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]methyl}-1H-pyrazol-5-ol](/img/structure/B5365301.png)
![methyl 3-[N-(allyloxy)butanimidoyl]-4-amino-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B5365318.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]benzamide](/img/structure/B5365323.png)
![(1S)-2-[2-(4-methoxybenzyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]-2-oxo-1-phenylethanol](/img/structure/B5365334.png)

![N-ethyl-2-(4-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5365349.png)
![1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5365367.png)
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5365370.png)

